molecular formula C24H40S4Se B14281966 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole CAS No. 128881-70-9

2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole

Cat. No.: B14281966
CAS No.: 128881-70-9
M. Wt: 535.8 g/mol
InChI Key: GMDVFUVUZHBMDV-UHFFFAOYSA-N
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Description

2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of dithiolylidene derivatives

Preparation Methods

The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with octadecylselenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is then heated to reflux, and the product is isolated by column chromatography .

Chemical Reactions Analysis

2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions used, but they often include derivatives with modified electronic properties .

Scientific Research Applications

This compound has been studied for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules with unique electronic properties. In biology, it has been investigated for its potential use as a probe for studying biological systems. In medicine, it has been explored for its potential therapeutic applications, particularly in the field of cancer research. In industry, it is used in the development of advanced materials for electronic devices .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound is known to interact with electron-rich sites in biological systems, leading to the formation of stable complexes. These interactions can modulate the activity of various enzymes and proteins, thereby exerting its effects.

Comparison with Similar Compounds

2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylselanyl)-2H-1,3-dithiole is similar to other dithiolylidene derivatives, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene. it is unique in its incorporation of an octadecylselanyl group, which imparts distinct electronic properties and enhances its potential applications in various fields. Similar compounds include 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives.

Properties

CAS No.

128881-70-9

Molecular Formula

C24H40S4Se

Molecular Weight

535.8 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-4-octadecylselanyl-1,3-dithiole

InChI

InChI=1S/C24H40S4Se/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-22-21-27-24(28-22)23-25-18-19-26-23/h18-19,21H,2-17,20H2,1H3

InChI Key

GMDVFUVUZHBMDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Se]C1=CSC(=C2SC=CS2)S1

Origin of Product

United States

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